2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl group at position 6, and a hydroxyl group at position 2. Pyrimidine scaffolds are widely utilized in medicinal and agrochemical research due to their versatility in molecular interactions. The difluoromethyl group at position 6 contributes to metabolic stability and lipophilicity, leveraging fluorine’s electronegativity and hydrophobic effects . This compound has shown promise in fungicidal applications, particularly in formulations targeting phytopathogens .
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-7(10)5-3-6(13)12-8(11-5)4-1-2-4/h3-4,7H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXRTGRGZJYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol are the components of the mitochondrial complex I. This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells.
Mode of Action
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol acts as an inhibitor of the mitochondrial complex I. By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby affecting the normal functioning of the cell.
Biochemical Pathways
The primary biochemical pathway affected by 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is the electron transport chain, specifically the mitochondrial complex I. The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the production of ATP. This decrease in ATP production can have downstream effects on various other biochemical pathways that rely on ATP for energy.
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is with mitochondrial complex I, where it acts as an electron transport inhibitor. This interaction disrupts the electron transport chain, leading to alterations in cellular respiration and energy production. Additionally, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol has been shown to interact with specific kinases, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol on various cell types and cellular processes are profound. In particular, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol involves several key interactions at the molecular level. This compound binds to specific sites on mitochondrial complex I, inhibiting its activity and disrupting the electron transport chain. Additionally, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol interacts with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in phosphorylation states of target proteins. These interactions result in alterations in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol remains stable under standard laboratory conditions for extended periods. Over time, it undergoes gradual degradation, leading to a decrease in its efficacy. Long-term exposure to 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol has been associated with sustained inhibition of mitochondrial complex I activity and persistent alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the mitochondrial electron transport chain by inhibiting complex I activity. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. Additionally, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol influences the activity of enzymes involved in oxidative stress response, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Within cells, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol accumulates in mitochondria, where it exerts its primary effects. The localization and accumulation of this compound are influenced by its interactions with mitochondrial transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is predominantly within the mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments. The activity and function of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol are closely linked to its mitochondrial localization, where it interacts with mitochondrial complex I and other mitochondrial proteins.
Biological Activity
Overview
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropyl group at the 2-position and a difluoromethyl group at the 6-position, which contribute to its unique properties and interactions within biological systems. Research into its biological activity has revealed promising applications in various therapeutic areas, including anti-inflammatory and antimicrobial effects.
The chemical structure of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 188.16 g/mol
- IUPAC Name : 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group at the 4-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The difluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets, which may modulate various biochemical pathways.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidines, including 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol, exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | TBD | TBD |
Note: TBD indicates values that require further experimental validation.
In vitro assays have shown that certain pyrimidine derivatives can suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial therapies .
Case Studies
-
Study on Anti-inflammatory Effects :
A recent study assessed the anti-inflammatory effects of several pyrimidine derivatives, including 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol. The results indicated that these compounds significantly reduced inflammation in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases . -
Antimicrobial Evaluation :
In another study focusing on antimicrobial activity, derivatives similar to 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol were tested against common pathogens. The findings revealed notable antibacterial activity, suggesting that modifications to the pyrimidine structure can enhance efficacy against resistant strains .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity for desired biological targets.
Table 2: Summary of SAR Findings
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Cyclopropyl | Increased lipophilicity |
| 6 | Difluoromethyl | Enhanced enzyme inhibition |
| 4 | Hydroxyl | Improved binding affinity |
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been shown to inhibit the activity of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and cell cycle regulation. The compound induces apoptosis in various cancer cell lines, including breast cancer cells, demonstrating its potential as an anticancer agent .
Case Study:
In vitro studies have demonstrated that this compound significantly reduces cell viability in cancer cell lines, suggesting its utility in developing targeted cancer therapies. The mechanism involves the inhibition of PLK4, leading to cell cycle arrest and subsequent apoptosis.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Pyrimidine derivatives similar to 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammatory processes. Preliminary studies indicate that modifications to the pyrimidine structure can enhance anti-inflammatory activity .
Data Table: Anti-inflammatory Activity Comparison
| Compound | COX-2 IC50 (μmol) | Selectivity Index |
|---|---|---|
| 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | Reference |
| Compound A | 0.04 ± 0.02 | Higher than Celecoxib |
Neuroprotection
Selective inhibition of neuronal nitric oxide synthase (nNOS) is critical for targeting neurodegenerative disorders. Compounds structurally related to 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol have been investigated for their neuroprotective effects against oxidative stress and inflammation associated with neurodegeneration .
Case Study:
In animal models of stroke, derivatives of this compound have shown the ability to reduce neuronal death and improve functional outcomes post-injury, highlighting its potential in treating conditions like ischemic stroke .
Antifungal Activity
The antifungal properties of pyrimidine derivatives have been explored extensively. Compounds similar to 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol have demonstrated significant antifungal activity against various pathogens including Botrytis cinerea and Phomopsis species .
Data Table: Antifungal Activity Results
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol | Phomopsis sp. | TBD |
| Standard Drug (Pyrimethanil) | Botrytis cinerea | 85.1% |
Skin Care Formulations
Due to its biochemical properties, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is being studied for incorporation into cosmetic formulations aimed at improving skin health and appearance. Its potential as a stabilizing agent in topical applications is under investigation, particularly regarding its effects on skin hydration and barrier function .
Case Study:
Recent formulations using this compound have shown promising results in enhancing skin hydration and reducing irritation in clinical trials, making it a candidate for advanced skincare products .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Analysis and Structural Modifications
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Cyclopropyl vs. In contrast, the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid may enhance electrophilicity but increase toxicity risks .
- Difluoromethyl vs. Methyl/Pyrazole at Position 6: The difluoromethyl group enhances metabolic resistance compared to methyl (as in ) due to fluorine’s inductive effects, which reduce oxidative degradation . Pyrazole-containing analogs (e.g., ) prioritize heterocyclic diversity but may compromise bioavailability due to increased polarity.
- Hydroxyl vs. Carboxylic Acid at Position 4: The hydroxyl group in the target compound facilitates hydrogen bonding with biological targets, whereas the carboxylic acid in improves aqueous solubility but may limit membrane permeability.
Physicochemical and Pharmacokinetic Properties
Fluorine’s role in optimizing drug-like properties is well-documented :
- Lipophilicity (LogP): The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing cell membrane penetration.
- Metabolic Stability: Fluorine reduces cytochrome P450-mediated metabolism, extending half-life relative to methyl or pyrazole derivatives.
Preparation Methods
Starting Materials and Key Intermediates
- 2,2-Difluoroacetic anhydride is a commercially available, economical starting material frequently used for introducing difluoromethyl functionality.
- Cyclopropyl-substituted pyrimidine precursors are prepared or commercially sourced, depending on the synthetic route.
Multi-Step Synthesis Strategy
A representative synthesis involves the following key steps:
| Step | Reaction Type | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of difluoromethylated enone | Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride in the presence of pyridine | 78 | Performed in dichloromethane, slow addition at low temperature to control reactivity |
| 2 | Conversion to nitrile intermediate | Reaction of enone with hydroxylamine derivatives under acidic conditions | 77 | One-pot three-step procedure to avoid isolation of unstable intermediates |
| 3 | Cyclization to pyrimidine ring | Acid-catalyzed cyclization using hydrobromic acid in acetic acid | 53 | Requires elevated temperature (~90 °C) and extended reaction time (12–15 h) |
| 4 | Reduction of intermediate | Zinc reduction in acetic acid under nitrogen atmosphere | 85 | Zinc preferred over LiAlH4 or NaBH4 for better selectivity and yield |
| 5 | Final purification | Extraction, drying, charcoal treatment, and precipitation from heptane | — | Optimized to avoid chromatographic purification, suitable for scale-up |
This sequence has been validated on scales from grams to kilograms, demonstrating scalability and reproducibility.
One-Pot and Two-Pot Procedures
- A five-step two-pot procedure has been developed to improve efficiency and safety by minimizing isolations and avoiding hazardous reagents such as DAST (diethylaminosulfur trifluoride).
- The one-pot synthesis from nitrile intermediates to the final amine involves sequential addition of methoxylamine hydrochloride, hydrobromic acid, and zinc reduction without intermediate isolation, yielding up to 60% in large-scale batches.
Reaction Conditions and Optimization
| Parameter | Conditions | Remarks |
|---|---|---|
| Solvent | Dichloromethane, Acetic acid, Tetrahydrofuran | Choice depends on step; dichloromethane common for early steps, acetic acid for cyclization and reduction |
| Temperature | −70 °C to 90 °C | Low temperature for enone formation; elevated temperature for cyclization |
| Atmosphere | Nitrogen | Used during reduction to prevent oxidation |
| Reagents | Zinc, methoxylamine hydrochloride, hydrobromic acid | Zinc preferred reducing agent; hydrobromic acid for cyclization |
| Work-up | Filtration over Celite, drying over Na2SO4, charcoal treatment | Avoids chromatography, suitable for large scale |
Summary of Yields and Scale-Up Data
| Scale | Overall Yield (%) | Key Observations |
|---|---|---|
| Laboratory (1-2 g) | ~24 | Initial low overall yield due to bromination step in related compounds |
| Pilot (50 g) | 46 | Optimized two-pot procedure with improved yield and safety |
| Production (1.36 kg) | 46 | Validated large-scale synthesis with reproducible yield |
Research Findings and Advantages of the Method
- The described synthetic route avoids hazardous fluorinating agents and sealed vessel reactions, enhancing safety and scalability.
- Use of commercially available 2,2-difluoroacetic anhydride reduces cost and complexity.
- The process is amenable to kilogram-scale production, supporting pharmaceutical development.
- Zinc reduction under mild conditions provides high selectivity and yield.
- The one-pot cyclization and reduction step reduces purification efforts and waste.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and hydroxyl groups (δ 10–12 ppm). ¹⁹F NMR confirms the difluoromethyl group (δ -110 to -120 ppm, split due to coupling) .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 213.06 for C₈H₈F₂N₂O) validates molecular formula .
- X-ray Crystallography : Resolves steric effects of the cyclopropyl group and hydrogen bonding via the hydroxyl moiety .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
How does the difluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
Advanced Research Question
The difluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.1 vs. 1.5 for methyl analogs) .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes .
- Target Binding : Fluorine may form weak hydrogen bonds with protein residues (e.g., backbone amides) or induce conformational changes via stereoelectronic effects .
Example : In enzyme inhibition assays, fluorinated analogs show 3–5x higher IC₅₀ values compared to non-fluorinated derivatives .
What strategies resolve contradictory data in biological assays for this compound?
Advanced Research Question
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers .
- Protonation State : The hydroxyl group (pKa ~8.5) may ionize at physiological pH, altering binding affinity .
- Assay Interference : Fluorinated compounds can quench fluorescence in FRET-based assays; validate via orthogonal methods (e.g., SPR) .
Resolution : Perform dose-response curves in triplicate with internal controls and standardized buffer conditions .
How do substituent variations (e.g., cyclopropyl vs. methyl) impact reactivity and bioactivity?
Advanced Research Question
- Cyclopropyl vs. Methyl :
- Steric Effects : Cyclopropyl’s rigidity restricts rotational freedom, potentially improving target selectivity .
- Electronic Effects : Cyclopropyl’s electron-donating nature increases pyrimidine ring electron density, altering nucleophilic attack sites .
- Difluoromethyl vs. Trifluoromethyl : Difluoromethyl has lower electronegativity but retains hydrogen-bonding capability, balancing potency and solubility .
Case Study : Cyclopropyl analogs exhibit 2x higher antimicrobial activity against S. aureus than methyl derivatives, likely due to enhanced membrane penetration .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The hydroxyl group forms hydrogen bonds with Asp27, while difluoromethyl stabilizes hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) reveal conformational stability of the cyclopropyl ring in binding sites .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (R² >0.85) .
How stable is 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol under varying pH and storage conditions?
Basic Research Question
- pH Stability : Stable at pH 5–7; hydrolyzes above pH 9 (half-life <24 hours at pH 10) .
- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the hydroxyl group .
- Degradation Products : LC-MS identifies pyrimidine ring-opened byproducts (e.g., urea derivatives) under acidic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
